N3-Peg3-VC-pab-mmaf

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H105N13O17 |

|---|---|

Molecular Weight |

1352.6 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C66H105N13O17/c1-14-43(8)57(51(91-12)37-53(81)79-30-19-23-50(79)58(92-13)44(9)59(82)73-49(64(87)88)36-45-20-16-15-17-21-45)77(10)63(86)55(41(4)5)75-62(85)56(42(6)7)78(11)66(90)96-38-46-24-26-47(27-25-46)71-60(83)48(22-18-28-69-65(67)89)72-61(84)54(40(2)3)74-52(80)39-95-35-34-94-33-32-93-31-29-70-76-68/h15-17,20-21,24-27,40-44,48-51,54-58H,14,18-19,22-23,28-39H2,1-13H3,(H,71,83)(H,72,84)(H,73,82)(H,74,80)(H,75,85)(H,87,88)(H3,67,69,89)/t43-,44+,48-,49-,50-,51+,54-,55-,56-,57-,58+/m0/s1 |

InChI Key |

BNAQGYSBJWCFNL-YILCGBMASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-] |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N3-Peg3-VC-pab-MMAF: A Key Component in Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Peg3-VC-pab-MMAF is a sophisticated drug-linker conjugate that plays a critical role in the construction of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This technical guide provides a comprehensive overview of its structure, mechanism of action, and the experimental protocols relevant to its application in ADC development. The information presented herein is intended to support researchers and drug development professionals in harnessing the potential of this technology for advancing cancer therapy.

Core Components and Structure

This compound is a precisely engineered molecule composed of four key functional units:

-

N3 (Azide Group): This terminal azide functional group is the reactive handle for conjugation to an antibody. It enables highly specific and efficient coupling via "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This method of conjugation allows for precise control over the drug-to-antibody ratio (DAR).

-

Peg3 (Polyethylene Glycol Linker): A short polyethylene glycol (PEG) chain consisting of three ethylene glycol units. The inclusion of this PEG linker enhances the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving its in vivo stability.

-

VC-pab (Valine-Citrulline-p-aminobenzylcarbamate) Linker: This is a cathepsin B-cleavable dipeptide linker. Its design ensures that the cytotoxic payload remains attached to the antibody in the systemic circulation, minimizing off-target toxicity. Upon internalization of the ADC into a target cancer cell, the linker is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This cleavage initiates a self-immolative cascade that releases the active drug.

-

MMAF (Monomethyl Auristatin F): A potent antimitotic agent and the cytotoxic payload of this conjugate. MMAF is a synthetic analog of the natural product dolastatin 10. Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF has a C-terminal phenylalanine residue, which renders it less permeable to cells and contributes to a wider therapeutic window when used in ADCs.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with this compound is predicated on a multi-step, targeted delivery process.

Caption: Workflow of ADC delivery and MMAF-induced cell death.

The process begins with the systemic administration of the ADC. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle rich in proteases. Inside the lysosome, the VC-pab linker is cleaved by enzymes like cathepsin B, releasing the MMAF payload into the cytoplasm.

Once liberated, MMAF exerts its potent cytotoxic effect by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Signaling Pathway of MMAF-Induced Apoptosis

The induction of apoptosis by MMAF following mitotic arrest is a complex process involving the activation of intrinsic apoptotic signaling pathways.

Caption: MMAF-induced intrinsic apoptosis signaling pathway.

Quantitative Data

While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in the public domain, data from structurally similar ADCs provide valuable insights into the expected potency. The following table summarizes representative data for an ADC using a maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl-MMAF (mc-vc-pab-MMAF) linker, which shares the same cleavable linker and payload.

| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) | Reference |

| L540cy | CD30 | cAC10-mc-vc-pab-MMAF | 1.5 | [1] |

| Karpas 299 | CD30 | cAC10-mc-vc-pab-MMAF | 2.5 | [1] |

| C225 | EGFR | Erbitux-vc-PAB-MMAE | ~10 µg/mL | [2] |

Note: The potency of an ADC is highly dependent on the target antigen expression levels of the cell line and the specific antibody used.

Experimental Protocols

ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-modified antibody with this compound.

Materials:

-

Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., PD-10)

-

Reaction tubes

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM solution of CuSO4 in water.

-

Prepare a 250 mM solution of THPTA in water.

-

Prepare a 500 mM solution of sodium ascorbate in water. This solution should be made fresh.

-

-

Antibody Preparation:

-

Exchange the buffer of the alkyne-modified mAb into a copper-free buffer (e.g., PBS) using a desalting column.

-

Adjust the concentration of the mAb to 1-5 mg/mL.

-

-

Conjugation Reaction:

-

In a reaction tube, add the alkyne-modified mAb.

-

Add the this compound solution to the mAb solution. The molar ratio of the drug-linker to the antibody will depend on the desired drug-to-antibody ratio (DAR) and should be optimized (typically ranging from 4 to 10-fold molar excess).

-

In a separate tube, pre-mix the CuSO4 and THPTA solutions at a 1:5 molar ratio to form the copper-ligand complex.

-

Add the copper-ligand complex to the antibody-drug linker mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove unreacted drug-linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

The purified ADC can be concentrated using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

-

Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Determination of Drug-to-Antibody Ratio (DAR) by HIC

Principle:

HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic MMAF payload to the antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times on a HIC column, allowing for the determination of the average DAR.

Materials:

-

Purified ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

-

Sample Preparation: Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time period (e.g., 30 minutes).

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to the different ADC species (e.g., DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

-

In Vitro Cytotoxicity Assay

Principle:

This assay measures the ability of an ADC to kill target cancer cells in culture. The half-maximal inhibitory concentration (IC50) is determined as a measure of the ADC's potency.

Materials:

-

Target cancer cell line (expressing the antigen of interest)

-

Control cell line (lacking antigen expression)

-

Complete cell culture medium

-

ADC sample

-

Control antibody (unconjugated)

-

Free MMAF

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.

-

-

Treatment:

-

Prepare serial dilutions of the ADC, control antibody, and free MMAF in complete cell culture medium.

-

Remove the old medium from the cell plates and add the drug-containing medium.

-

Include untreated wells as a negative control.

-

-

Incubation:

-

Incubate the plates for a period of 72-96 hours at 37°C in a humidified CO2 incubator.

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the untreated control wells (representing 100% viability).

-

Plot the cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Conclusion

This compound is a versatile and potent drug-linker conjugate that facilitates the development of next-generation ADCs. Its well-defined structure, featuring a bioorthogonal handle for conjugation, a solubility-enhancing PEG linker, a selectively cleavable dipeptide linker, and a highly potent cytotoxic payload, provides a robust platform for creating targeted cancer therapies. The experimental protocols outlined in this guide offer a foundation for the synthesis, purification, and characterization of ADCs utilizing this advanced technology. Further research and optimization of ADCs based on this and similar platforms hold the promise of delivering more effective and safer treatments for cancer patients.

References

An In-depth Technical Guide to the N3-Peg3-VC-pab-mmaf Drug-Linker Conjugate

This technical guide provides a comprehensive overview of the N3-Peg3-VC-pab-mmaf drug-linker conjugate, a critical component in the development of Antibody-Drug Conjugates (ADCs). Tailored for researchers, scientists, and professionals in the field of drug development, this document details the structure, components, synthesis, and mechanism of action of this advanced linker-payload system.

Core Structure and Components

The this compound is a sophisticated chemical entity designed for targeted cancer therapy. It comprises a cytotoxic payload, a cleavable linker system, a spacer, and a bioorthogonal handle for antibody conjugation. Each component is meticulously chosen to ensure stability in circulation and potent, selective cytotoxicity upon internalization into target cancer cells.

N3 (Azide): An azide functional group serves as a bioorthogonal handle. This allows for the specific and efficient attachment of the drug-linker conjugate to a corresponding alkyne-modified monoclonal antibody via "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2]

Peg3 (Polyethylene Glycol): A three-unit polyethylene glycol (PEG) spacer is incorporated to enhance the hydrophilicity of the molecule. This improves solubility and can reduce aggregation, which is a common challenge with hydrophobic payloads like auristatins.[]

VC (Valine-Citrulline): This dipeptide sequence, Valine-Citrulline, constitutes a cathepsin B-cleavable linker.[4] Cathepsin B is a lysosomal protease that is often upregulated in tumor cells.[4] The VC linker is designed to be stable in the systemic circulation but is efficiently cleaved within the lysosomal compartment of the target cell, ensuring the release of the cytotoxic payload in the desired location.

PAB (p-aminobenzyl alcohol): A p-aminobenzyl alcohol group acts as a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified and fully active cytotoxic drug.

MMAF (Monomethyl Auristatin F): MMAF is a potent synthetic antineoplastic agent and a derivative of the natural product dolastatin 10. It functions as a tubulin polymerization inhibitor, disrupting the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells. Unlike its analogue MMAE, MMAF has a charged C-terminal phenylalanine, which renders it less permeable to cell membranes, thereby reducing off-target toxicity.

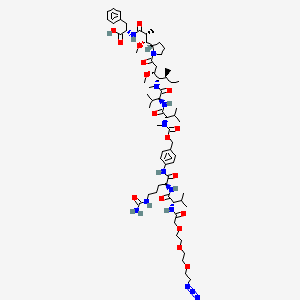

Below is a diagram illustrating the modular structure of the this compound conjugate.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the this compound conjugate and related molecules.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C67H109N13O16 | |

| Molecular Weight | 1352.66 g/mol |

Table 2: Representative In Vitro Cytotoxicity of MMAF-based ADCs

| ADC Target | Cell Line | IC50 (ng/mL) | Reference |

| CD30 | L-82 | 2 - 55 | |

| CD70 | L-82 | ~20 | |

| CD71 | L-82 | ~55 | |

| HER2 | Multiple | Subnanomolar range | |

| EpCAM | Multiple | Low nM range |

Note: IC50 values are highly dependent on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.

Table 3: Representative Pharmacokinetic Parameters of MMAF and MMAF-ADCs

| Molecule | Species | Clearance (CL) | Half-life (t1/2) | Reference |

| MMAF | Rat | High | - | |

| Belantamab mafodotin (ADC) | Human | 0.926 L/day | 13.0 days | |

| cys-mcMMAF (payload metabolite) | Human | 642 L/day | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and evaluation of this compound.

Representative Synthesis of this compound

-

Synthesis of the Azide-PEG3 component: This can be achieved by reacting a commercially available amino-PEG3-alcohol with an azido-functionalized activating agent.

-

Synthesis of the Fmoc-Val-Cit-PAB-OH linker: This involves the coupling of Fmoc-protected valine to citrulline, followed by coupling to p-aminobenzyl alcohol.

-

Coupling of Azide-PEG3 to the VC-PAB linker: The carboxyl group of the Azide-PEG3 component is activated and reacted with the amino group of the Val-Cit-PAB-OH linker.

-

Conjugation of MMAF: The resulting Azide-PEG3-Val-Cit-PAB-OH is then activated at its carboxyl terminus and coupled to the N-terminus of MMAF.

-

Purification: Each step is followed by appropriate purification techniques, such as column chromatography and HPLC, to ensure the purity of the final product.

Bioconjugation to Monoclonal Antibodies

The azide group on the this compound linker allows for its covalent attachment to an alkyne-modified monoclonal antibody through click chemistry. Two common methods are CuAAC and SPAAC.

Materials:

-

Alkyne-modified monoclonal antibody

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare stock solutions of CuSO4, sodium ascorbate, and the ligand in an appropriate buffer.

-

In a reaction vessel, combine the alkyne-modified antibody with a molar excess of this compound.

-

Add the reducing agent to the mixture to reduce Cu(II) to the catalytic Cu(I) species.

-

Add the CuSO4 and ligand solution to initiate the click reaction.

-

Incubate the reaction mixture at room temperature with gentle agitation for 1-4 hours.

-

Quench the reaction by adding a chelating agent like EDTA.

-

Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and other reagents.

Materials:

-

Antibody modified with a strained alkyne (e.g., DBCO or BCN)

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Combine the strained alkyne-modified antibody with a molar excess of this compound in the reaction buffer.

-

Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction time may need optimization based on the specific strained alkyne used.

-

No catalyst is required for this reaction.

-

Purify the ADC using size-exclusion chromatography.

The following diagram illustrates the general workflow for ADC bioconjugation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC constructed with this compound.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

The ADC and a non-targeting control ADC

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and the control ADC in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the ADCs.

-

Incubate the cells for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to untreated control cells.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Mechanism of Action of the MMAF Payload

The therapeutic efficacy of an ADC constructed with this compound is ultimately dependent on the cytotoxic activity of the released MMAF payload. The mechanism of action of MMAF involves a series of intracellular events leading to apoptosis.

-

ADC Internalization and Trafficking: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis. The ADC-antigen complex is then trafficked to the lysosome.

-

Payload Release: Within the acidic environment of the lysosome, cathepsin B cleaves the valine-citrulline linker, initiating the release of the MMAF payload. The PAB spacer then self-immolates to release the active drug into the cytoplasm.

-

Inhibition of Tubulin Polymerization: Free MMAF binds to tubulin dimers in the cytoplasm, preventing their polymerization into microtubules. This disruption of microtubule dynamics is the primary cytotoxic mechanism.

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of a caspase cascade, culminating in programmed cell death.

The signaling pathway for MMAF-induced apoptosis is depicted in the following diagram.

References

An In-depth Technical Guide to the Valine-Citrulline (VC-PABC) Cleavable Linker

The Valine-Citrulline p-aminobenzylcarbamate (VC-PABC, often abbreviated as VC-pab) linker is a cornerstone of modern Antibody-Drug Conjugate (ADC) technology. Its design facilitates high stability in systemic circulation while enabling specific, efficient cleavage within the lysosomal compartment of target cancer cells. This targeted release mechanism is critical for maximizing the therapeutic window of potent cytotoxic payloads, ensuring that the drug is delivered to malignant cells while minimizing exposure to healthy tissues. This guide provides a detailed examination of its function, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Function and Mechanism of Action

The VC-pab linker connects a cytotoxic drug to a monoclonal antibody. Its function is predicated on a two-stage intracellular cleavage process that occurs after the ADC is internalized by a target cell.

-

Enzymatic Cleavage: The ADC, upon binding to its target antigen on a cancer cell, is internalized via endocytosis and trafficked to the lysosome. The lysosome is rich in proteases, including Cathepsin B, which is often overexpressed in tumor cells. Cathepsin B specifically recognizes and cleaves the amide bond within the valine-citrulline dipeptide of the linker. This initial cleavage is the rate-limiting step and the basis of the linker's tumor-selectivity.

-

Self-Immolation: The enzymatic cleavage of the dipeptide triggers a spontaneous, intramolecular 1,6-elimination reaction in the p-aminobenzylcarbamate (PABC) spacer. This electronic cascade results in the fragmentation of the spacer, releasing carbon dioxide and the unmodified, fully active cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE).

The combination of enzymatic specificity and spontaneous chemical decomposition ensures a controlled and efficient release of the drug directly inside the target cell.

Caption: The two-stage cleavage mechanism of the VC-pab linker, initiated by Cathepsin B.

Quantitative Analysis of VC-pab Linker Performance

The effectiveness of the VC-pab linker is defined by its stability in plasma and its cleavage efficiency within the lysosome. These parameters are crucial for ADC efficacy and safety.

Table 1: Stability and Cleavage Data for VC-pab Linked ADCs

| Parameter | ADC Example | Condition | Value | Reference |

| Plasma Stability | Brentuximab Vedotin (Adcetris®) | Human Plasma | >98% stable after 7 days | |

| Trastuzumab-vc-MMAE | Human Plasma | ~1-2% drug release per day | ||

| Enzymatic Cleavage Rate | Z-VC-PABC-PNP | Human Cathepsin B | kcat/Km = 13,000 M⁻¹s⁻¹ | |

| Ac-FK-VC-PABC-PNP | Human Cathepsin B | kcat/Km = 460,000 M⁻¹s⁻¹ | ||

| In Vitro Cytotoxicity | Trastuzumab-vc-MMAE | SK-BR-3 cells (HER2+++) | IC50 ≈ 20 ng/mL | |

| Trastuzumab-vc-MMAE | BT-474 cells (HER2+++) | IC50 ≈ 15 ng/mL | ||

| Trastuzumab-vc-MMAE | MDA-MB-468 (HER2-) | IC50 > 10,000 ng/mL |

Note: Z- and Ac-FK- are protecting groups/peptides used in model substrates to measure enzyme kinetics. PNP refers to p-nitrophenyl, a chromogenic leaving group.

Detailed Experimental Protocols

The evaluation of an ADC with a VC-pab linker involves several key experiments to confirm its stability, cleavage, and cytotoxic activity.

This assay confirms that the linker is susceptible to cleavage by the target enzyme.

-

Reagents & Materials:

-

ADC construct (e.g., Trastuzumab-vc-MMAE) at 1 mg/mL.

-

Recombinant human Cathepsin B.

-

Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.

-

Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

HPLC-MS system for analysis.

-

-

Procedure:

-

Pre-activate Cathepsin B by incubating it in the assay buffer containing DTT for 15 minutes at 37°C.

-

Add the ADC to the activated enzyme solution to initiate the reaction. A typical enzyme:ADC molar ratio is 1:100.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding 3 volumes of the quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC-MS to quantify the released payload (e.g., free MMAE).

-

This assay assesses the linker's stability in the bloodstream to predict premature drug release.

-

Reagents & Materials:

-

ADC construct at 1 mg/mL.

-

Human plasma (heparinized).

-

Phosphate Buffered Saline (PBS).

-

Solid Phase Extraction (SPE) cartridges for sample cleanup.

-

HPLC-MS system.

-

-

Procedure:

-

Spike the ADC into human plasma to a final concentration of 100 µg/mL.

-

Incubate the plasma samples at 37°C.

-

At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect an aliquot.

-

Extract the ADC and any released drug from the plasma using SPE.

-

Elute the analytes and analyze by HPLC-MS.

-

Quantify the percentage of intact ADC remaining or the percentage of released payload over time.

-

Caption: A typical experimental workflow for the development and testing of an ADC.

Signaling Pathway: ADC Internalization and Payload Delivery

The journey of a VC-pab-linked ADC from the bloodstream to its intracellular target involves a well-defined cellular pathway.

-

Binding: The ADC circulates in the bloodstream until the antibody recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: This binding event triggers receptor-mediated endocytosis, where the cell membrane engulfs the ADC-antigen complex, forming an endosome.

-

Trafficking: The endosome matures and fuses with a lysosome. The internal environment of the lysosome is acidic (pH 4.5–5.0) and contains a high concentration of lytic enzymes, including Cathepsin B.

-

Cleavage & Release: Inside the lysosome, Cathepsin B cleaves the VC linker. The subsequent self-immolation of the PABC spacer liberates the cytotoxic drug.

-

Pharmacological Action: The released payload, now free in the cytoplasm, can bind to its intracellular target (e.g., tubulin for MMAE), leading to cell cycle arrest and apoptosis.

Caption: The cellular pathway from ADC binding to payload-induced apoptosis.

The Azide Group: A Lynchpin in Modern Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently attach molecules to biomolecules is paramount. This process, known as bioconjugation, has been revolutionized by the advent of bioorthogonal chemistries – reactions that can occur in living systems without interfering with native biochemical processes. At the heart of many of these powerful techniques lies a small, yet remarkably versatile functional group: the azide (-N₃). This guide provides a comprehensive technical overview of the azide group's function in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

Core Principles of Azide-Based Bioconjugation

The azide group's utility in bioconjugation stems from a unique combination of properties. It is virtually absent in biological systems, making it an orthogonal reactive handle. Furthermore, it is relatively small, minimizing potential perturbation of the biomolecule's structure and function upon incorporation. The azide group is also remarkably stable in aqueous environments and resistant to reaction with the vast majority of biological nucleophiles. Its true power, however, is unleashed in its highly specific and efficient reactions with carefully chosen partners: alkynes and phosphines. These reactions form the basis of "click chemistry," a term that describes reactions that are high-yielding, wide in scope, create no byproducts (or easily removable ones), and are stereospecific.

Three primary classes of bioorthogonal reactions have been developed to selectively target the azide group:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide and a terminal alkyne to form a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne, which readily reacts with an azide.

-

Staudinger Ligation: This reaction forms a stable amide bond between an azide and a specifically engineered triarylphosphine.

Quantitative Comparison of Azide-Based Bioconjugation Chemistries

The choice of an azide-based bioconjugation strategy often depends on the specific experimental context, with reaction kinetics and potential cytotoxicity being critical parameters. The following tables summarize key quantitative data for the three major azide-based bioorthogonal reactions to facilitate an informed decision.

| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |

| CuAAC | Azide & Terminal Alkyne | 1 - 100+ | Very fast kinetics, high yields, robust reaction conditions. | Requires a copper catalyst which can be cytotoxic. |

| SPAAC | Azide & Strained Alkyne | 10⁻³ - 1 | Copper-free, highly bioorthogonal, suitable for live-cell imaging. | Generally slower kinetics than CuAAC, strained alkynes can be bulky. |

| Staudinger Ligation | Azide & Phosphine | ~10⁻³ | Metal-free, forms a native amide-like bond. | Slowest kinetics of the three, phosphine reagents can be susceptible to oxidation. |

Table 1: Comparison of Major Azide-Based Bioconjugation Reactions. This table provides a high-level comparison of the key features of CuAAC, SPAAC, and Staudinger ligation.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | |

| BCN | Benzyl Azide | ~0.06 - 0.1 | |

| DIBAC | Phenyl Azide | 1.2 x 10⁻¹ | |

| BCN | Phenyl Azide | 1.6 x 10⁻² |

Table 2: Second-Order Rate Constants for SPAAC Reactions. This table presents a quantitative comparison of the reaction rates of various commonly used cyclooctynes with benzyl azide and phenyl azide. Reaction rates can vary depending on the solvent, temperature, and specific derivatives used.

| Phosphine Reagent | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| (Diphenylphosphino)methanethiol | Glycyl-azide | 7.7 x 10⁻³ | |

| Phosphinophenol | Phenyl azide | 2.1 x 10⁻² | |

| Phosphinothiophenol | Phenyl azide | 3.0 x 10⁻¹ |

Table 3: Second-Order Rate Constants for Staudinger Ligation. This table provides kinetic data for the Staudinger ligation with different phosphine reagents.

Experimental Protocols

This section provides detailed methodologies for key bioconjugation experiments utilizing the azide functional group.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody-Drug Conjugate (ADC) Preparation

This protocol describes the conjugation of an azide-modified cytotoxic drug to an antibody containing an alkyne handle.

Materials:

-

Antibody with alkyne group in phosphate-buffered saline (PBS)

-

Azide-modified cytotoxic drug stock solution in DMSO

-

Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

Size-exclusion chromatography column for purification

Procedure:

-

Preparation of Reagents: Ensure all stock solutions are prepared and at room temperature.

-

Complex Formation: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the solution to stand for 2-3 minutes to form the Cu(I)-ligand complex.

-

Reaction Setup: In a separate tube, combine the alkyne-modified antibody solution with the azide-modified drug. The molar ratio of drug to antibody is typically between 4:1 and 10:1.

-

Initiation of Reaction: Add the pre-formed Cu(I)/THPTA complex to the antibody-drug mixture. A typical final concentration for the copper complex is 25 equivalents relative to the azide.

-

Reduction: Add sodium ascorbate to the reaction mixture to a final concentration of 40 equivalents relative to the azide to ensure the copper remains in the active Cu(I) state.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the mixture from light.

-

Purification: Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted drug and catalyst components.

-

Analysis: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Surface Labeling

This protocol details the metabolic labeling of cell surface glycans with an azido sugar followed by fluorescent labeling via SPAAC.

Materials:

-

Mammalian cells in culture

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture mammalian cells in their appropriate growth medium. Supplement the medium with Ac₄ManNAz to a final concentration of 25-50 µM. Incubate the cells for 2-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.

-

Preparation for Labeling: Gently wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz.

-

SPAAC Reaction: Prepare a solution of the DBCO-functionalized fluorescent dye in cell culture medium or PBS at a final concentration of 10-50 µM. Add this solution to the cells.

-

Incubation: Incubate the cells with the DBCO-dye solution for 30-60 minutes at 37°C.

-

Washing: Wash the cells three times with warm PBS to remove the unbound fluorescent dye.

-

Imaging: Image the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Staudinger Ligation for Live Cell Imaging with a Fluorogenic Phosphine Probe

This protocol describes the use of a FRET-based fluorogenic phosphine probe to image azide-labeled biomolecules on live cells.

Materials:

-

Live cells metabolically labeled with an azide-containing precursor (as in Protocol 2)

-

FRET-based fluorogenic phosphine probe (e.g., a phosphine-fluorophore quenched by an intramolecular FRET acceptor)

-

Live-cell imaging medium

-

Confocal microscope

Procedure:

-

Cell Preparation: Plate the azide-labeled cells in a glass-bottom dish suitable for live-cell imaging.

-

Probe Preparation: Prepare a stock solution of the fluorogenic phosphine probe in DMSO. Dilute the probe to the desired final concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium.

-

Labeling Reaction: Replace the culture medium on the cells with the imaging medium containing the fluorogenic phosphine probe.

-

Incubation and Imaging: Immediately begin imaging the cells using a confocal microscope. The Staudinger ligation will proceed, leading to cleavage of the quencher and a subsequent increase in fluorescence, allowing for real-time visualization of the labeling process. Acquire images at regular intervals to monitor the reaction progress.

-

Data Analysis: Quantify the increase in fluorescence intensity over time in the regions of interest to analyze the kinetics of labeling.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and reaction mechanisms described in this guide.

An In-depth Technical Guide to Antibody-Drug Conjugates with Monomethyl Auristatin F (MMAF)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of antibody-drug conjugates (ADCs) utilizing the potent cytotoxic agent, Monomethyl Auristatin F (MMAF). MMAF is a synthetic analog of the natural antimitotic agent dolastatin 10 and has become a payload of significant interest in the development of targeted cancer therapies. This document delves into the core components of MMAF-ADCs, their mechanism of action, preclinical and clinical data, and detailed experimental protocols for their evaluation.

Introduction to MMAF-Based Antibody-Drug Conjugates

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. MMAF, a potent tubulin polymerization inhibitor, serves as a key payload in a number of ADCs currently in clinical development.

Mechanism of Action:

MMAF-ADCs exert their cytotoxic effects through a multi-step process. The monoclonal antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosomes. Within the acidic environment of the lysosome, the linker connecting the antibody to MMAF is cleaved, releasing the active cytotoxic agent. Free MMAF then disrupts the intracellular microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2]

A distinguishing feature of MMAF is the presence of a charged C-terminal phenylalanine residue. This charged group renders MMAF less permeable to cell membranes compared to its close analog, monomethyl auristatin E (MMAE). This property is thought to reduce the "bystander effect," where the payload released from a target cell kills adjacent antigen-negative cells. While a potent bystander effect can be advantageous in heterogeneous tumors, a more localized cytotoxic effect from MMAF can potentially lead to a better-tolerated therapeutic.

Data Presentation

Preclinical Efficacy of MMAF-ADCs

The in vitro cytotoxicity of MMAF-ADCs is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a drug in inhibiting a specific biological or biochemical function.

| ADC | Target Antigen | Cell Line | Cancer Type | Linker Type | IC50 (nM) |

| Belantamab mafodotin | BCMA | MM.1S | Multiple Myeloma | Non-cleavable (mc) | ~1.5 |

| Depatuxizumab mafodotin | EGFR | UMSCC47 | Head and Neck Squamous Cell Carcinoma | Non-cleavable (mc) | 0.213 |

| Depatuxizumab mafodotin | EGFR | FaDu | Head and Neck Squamous Cell Carcinoma | Non-cleavable (mc) | 0.167 |

Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time.

Clinical Trial Data for MMAF-ADCs

Several MMAF-based ADCs have advanced into clinical trials, demonstrating their therapeutic potential in various cancer types.

| ADC | Target Antigen | Cancer Type | Clinical Trial Phase | Key Efficacy Data |

| Belantamab mafodotin | BCMA | Relapsed/Refractory Multiple Myeloma | Phase II (DREAMM-2) | Overall Response Rate (ORR): 31% |

| Belantamab mafodotin | BCMA | Relapsed/Refractory Multiple Myeloma | Phase I/II (DREAMM-6) | ORR (in combination with bortezomib and dexamethasone): 78%[3] |

| Depatuxizumab mafodotin | EGFR | Newly Diagnosed Glioblastoma | Phase III (INTELLANCE-1) | Median Progression-Free Survival (PFS): 8.0 months (vs. 6.3 months with placebo) |

| Depatuxizumab mafodotin | EGFR | Recurrent Glioblastoma | Phase I (M12-356) | 6-month Progression-Free Survival Rate: 28.8% |

Pharmacokinetic Parameters of MMAF-ADCs

The pharmacokinetic (PK) profile of an ADC is crucial for understanding its distribution, metabolism, and excretion, which in turn influences its efficacy and toxicity.

| ADC | Species | Dose | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t1/2) |

| Belantamab mafodotin | Human | 2.5 mg/kg | 0.936 L/day (initial) | 11 L | 12 days (initial) |

| Belantamab mafodotin | Human | 3.4 mg/kg | Time-varying | - | 15 days (steady state) |

Note: Pharmacokinetic parameters can be influenced by factors such as the patient's disease status and body weight.

Experimental Protocols

MMAF-ADC Synthesis and Purification

Objective: To conjugate MMAF to a monoclonal antibody via a maleimide-containing linker and purify the resulting ADC.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Maleimide-activated MMAF linker-drug (e.g., mc-MMAF)

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)

-

HIC columns and buffers

Protocol:

-

Antibody Reduction:

-

Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP. The molar ratio of TCEP to mAb needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Conjugation:

-

Add the maleimide-activated MMAF linker-drug to the reduced antibody solution. A slight molar excess of the linker-drug is typically used.

-

Ensure the final concentration of any organic solvent (used to dissolve the linker-drug) is low (<10%) to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Quenching:

-

Add a molar excess of a quenching reagent to cap any unreacted thiol groups on the antibody, preventing re-aggregation.

-

-

Purification:

-

Purify the ADC using HIC to separate the conjugated antibody from unconjugated antibody, free linker-drug, and other impurities.

-

Use a salt gradient (e.g., decreasing ammonium sulfate concentration) to elute the different ADC species based on their hydrophobicity, which correlates with the DAR.

-

Collect and pool the fractions containing the desired ADC species.

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectrophotometry).

-

Calculate the average DAR using methods such as HIC or mass spectrometry.

-

Assess the level of aggregation using size-exclusion chromatography (SEC).

-

In Vitro Cytotoxicity Assay

Objective: To determine the IC50 value of an MMAF-ADC in a cancer cell line.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

MMAF-ADC and an isotype control ADC

-

96-well microplates

-

Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the MMAF-ADC and the isotype control ADC in complete culture medium.

-

Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plate for a period sufficient to induce cell death (typically 72-96 hours).

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of an MMAF-ADC to kill antigen-negative bystander cells when co-cultured with antigen-positive target cells.

Materials:

-

Antigen-positive (Ag+) target cell line

-

Antigen-negative (Ag-) bystander cell line, engineered to express a fluorescent protein (e.g., GFP) for identification

-

MMAF-ADC, an isotype control ADC, and free MMAF

-

96-well microplates

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Seeding:

-

Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3).

-

As controls, seed each cell line alone in separate wells.

-

-

ADC Treatment:

-

Prepare serial dilutions of the MMAF-ADC, isotype control ADC, and free MMAF.

-

Add the treatments to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for 72-120 hours.

-

-

Quantification of Bystander Killing:

-

Quantify the viability of the Ag- (GFP-positive) cells using either fluorescence microscopy to count the number of viable GFP cells or flow cytometry to analyze the percentage of viable GFP-positive cells.

-

-

Data Analysis:

-

Compare the viability of the Ag- cells in the co-culture wells to their viability in the monoculture wells at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture setting indicates a bystander effect.

-

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of an MMAF-ADC in a preclinical animal model.

Materials:

-

Human cancer cell line expressing the target antigen

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Matrigel (optional, to enhance tumor take-rate)

-

MMAF-ADC, vehicle control, and isotype control ADC

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of the cancer cells (and Matrigel, if used) into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor volume regularly (e.g., twice a week) using calipers and the formula: (Length x Width²)/2.

-

-

Treatment:

-

Randomize the mice into treatment groups (e.g., vehicle, isotype control ADC, MMAF-ADC at different doses).

-

Administer the treatments, typically via intravenous (i.v.) injection.

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition or tumor regression.

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Mandatory Visualizations

Signaling Pathway for MMAF-Induced Apoptosis

Caption: Mechanism of action of an MMAF-ADC leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of an MMAF-ADC.

Logical Relationship of Bystander Effect Assay

Caption: Logical flow of the bystander effect in MMAF-ADCs.

References

The Nexus of Precision and Efficacy: A Technical Guide to Click Chemistry in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] However, the full therapeutic potential of ADCs is intrinsically linked to the chemical linkage that tethers the antibody and the cytotoxic payload. Traditional conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and unpredictable sites of attachment, leading to suboptimal pharmacokinetics, reduced efficacy, and increased toxicity.[3][4] Click chemistry, a concept introduced by K. Barry Sharpless, has emerged as a powerful solution to these challenges, offering a suite of bioorthogonal reactions that are highly efficient, selective, and modular.[4] This technical guide delves into the fundamental principles of click chemistry and its transformative impact on the development of next-generation ADCs.

Core Principles of Click Chemistry in the Context of ADCs

Click chemistry is not a single reaction, but rather a philosophy that emphasizes simplicity, high yields, and the formation of stable, inert linkages under mild, aqueous conditions. For a reaction to be considered "click," it must possess several key attributes that are particularly advantageous for the complex environment of bioconjugation:

-

High Efficiency and Yields: Click reactions proceed to completion or near completion, ensuring a high conversion of reactants to the desired conjugate and simplifying purification processes.

-

Bioorthogonality: The reacting functional groups are mutually reactive only with each other and do not interact with the vast array of functional groups present in biological systems, preventing unwanted side reactions with the antibody or payload.

-

Mild Reaction Conditions: These reactions typically occur at or near physiological pH and temperature in aqueous environments, preserving the structural integrity and biological activity of the antibody.

-

Formation of Stable Linkages: The resulting covalent bonds, most commonly triazoles or dihydropyridazines, are highly stable in biological milieus, preventing premature drug release in circulation and minimizing off-target toxicity.

-

Simple and Robust Protocols: The reactions are generally easy to perform and are not sensitive to oxygen or water, making them amenable to scalable manufacturing processes.

By adhering to these principles, click chemistry enables the precise, site-specific conjugation of cytotoxic payloads to an antibody, resulting in homogeneous ADCs with a defined DAR. This homogeneity is crucial for a consistent pharmacological profile, a predictable dose-response relationship, and an improved therapeutic window.

Key Click Chemistry Reactions in ADC Development

Several click chemistry reactions have been successfully employed in the synthesis of ADCs. The most prominent among these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, often considered the quintessential "click" reaction, involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linker. This reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate and ensure high regioselectivity.

Advantages of CuAAC:

-

Fast Reaction Kinetics: CuAAC reactions are generally very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.

-

High Yields: The reaction is highly efficient and often proceeds to quantitative yields.

-

Readily Available Reagents: Terminal alkynes and azides are readily accessible functional groups that can be incorporated into antibodies and payloads.

Limitations of CuAAC:

-

Copper Toxicity: The use of a copper catalyst can be a concern for in vivo applications due to the potential for cytotoxicity. However, the development of highly efficient ligands that chelate the copper ion can mitigate this issue.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the Bertozzi group developed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne.

Advantages of SPAAC:

-

Biocompatibility: The absence of a metal catalyst makes SPAAC highly suitable for in vivo applications and the conjugation of sensitive biomolecules.

-

High Specificity: The reaction is highly specific between the azide and the cyclooctyne.

Limitations of SPAAC:

-

Slower Kinetics: SPAAC reactions are generally slower than CuAAC, with reaction rates dependent on the specific cyclooctyne used (typically in the range of 10⁻³ to 1 M⁻¹s⁻¹).

-

Hydrophobicity of Reagents: Some cyclooctyne reagents are hydrophobic, which can affect the solubility and aggregation of the resulting ADC.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal ligation strategy that has gained traction in ADC development. This reaction occurs between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (TCO). The IEDDA reaction is exceptionally fast and proceeds without the need for a catalyst.

Advantages of IEDDA:

-

Extremely Fast Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions, with rate constants that can reach up to 10⁶ M⁻¹s⁻¹.

-

Excellent Bioorthogonality: The tetrazine and TCO moieties are highly specific for each other and do not react with biological functional groups.

-

Stable Linkage: The resulting dihydropyridazine linkage is stable in vivo.

Limitations of IEDDA:

-

Synthesis of Reagents: The synthesis of some tetrazine and TCO derivatives can be complex.

Quantitative Comparison of Key Click Chemistry Reactions

The choice of click chemistry reaction for ADC development depends on a variety of factors, including the desired reaction rate, the sensitivity of the antibody and payload, and the intended application. The following table provides a quantitative comparison of the key parameters for CuAAC, SPAAC, and IEDDA reactions.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |

| Reaction Rate (M⁻¹s⁻¹) | 1 - 100 | 10⁻³ - 1 (dependent on cyclooctyne) | 1 - 10⁶ |

| Catalyst Required | Yes (Copper(I)) | No | No |

| Biocompatibility | Moderate (potential copper toxicity) | High | High |

| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole | Dihydropyridazine |

| Linker Stability | High | High | High |

| Yield | High to quantitative | High to quantitative | High to quantitative |

Experimental Protocols

The following sections provide detailed methodologies for the site-specific conjugation of a cytotoxic payload to an antibody using CuAAC, SPAAC, and IEDDA reactions. These protocols are intended as a general guide and may require optimization for specific antibodies, payloads, and linkers.

Protocol 1: Site-Specific ADC Conjugation via CuAAC

This protocol describes the conjugation of an azide-containing payload to an antibody that has been functionalized with a terminal alkyne.

Materials:

-

Alkyne-functionalized antibody in phosphate-buffered saline (PBS), pH 7.4

-

Azide-containing payload dissolved in a compatible organic solvent (e.g., DMSO)

-

Copper(II) sulfate (CuSO₄) solution

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

-

Sodium ascorbate solution

-

Desalting column

Procedure:

-

Antibody Preparation: Prepare the alkyne-functionalized antibody at a concentration of 5-10 mg/mL in PBS.

-

Payload Preparation: Prepare a stock solution of the azide-containing payload in DMSO.

-

Reaction Setup: In a reaction tube, combine the antibody solution with the azide-payload solution. A molar excess of the payload (e.g., 5-10 fold) is typically used.

-

Catalyst Preparation: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution.

-

Initiation of Reaction: Add the copper/ligand solution to the antibody/payload mixture. Immediately after, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

Purification: Remove the excess payload and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Characterization: Analyze the purified ADC to determine the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Protocol 2: Site-Specific ADC Conjugation via SPAAC

This protocol details the conjugation of a cyclooctyne-containing payload to an antibody functionalized with an azide group.

Materials:

-

Azide-functionalized antibody in PBS, pH 7.4

-

Cyclooctyne (e.g., DBCO)-containing payload dissolved in DMSO

-

Desalting column

Procedure:

-

Antibody Preparation: Prepare the azide-functionalized antibody at a concentration of 5-10 mg/mL in PBS.

-

Payload Preparation: Prepare a 10-20 mM stock solution of the DBCO-payload in anhydrous DMSO.

-

Conjugation Reaction: Add the DBCO-payload stock solution to the antibody solution. A 5-10 fold molar excess of the payload is a common starting point. The final DMSO concentration should be kept low (e.g., <10%) to avoid antibody denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 4-24 hours, or at 4°C for 24-48 hours, with gentle agitation.

-

Purification: Purify the resulting ADC using a desalting column to remove unreacted payload.

-

Characterization: Determine the DAR of the purified ADC using appropriate analytical methods.

Protocol 3: Site-Specific ADC Conjugation via IEDDA

This protocol outlines the conjugation of a TCO-containing payload to a tetrazine-functionalized antibody.

Materials:

-

Tetrazine-functionalized antibody in PBS, pH 7.4

-

TCO-containing payload dissolved in a compatible organic solvent

-

Desalting column

Procedure:

-

Antibody and Payload Preparation: Prepare solutions of the tetrazine-functionalized antibody and the TCO-containing payload at appropriate concentrations.

-

Conjugation Reaction: Mix the antibody and payload solutions. The reaction is typically very fast and can be performed at room temperature.

-

Incubation: Incubate the reaction for a short period, typically 15 minutes to a few hours, to ensure complete conjugation.

-

Purification: Purify the ADC to remove any unreacted payload using a desalting column.

-

Characterization: Analyze the final ADC product to confirm conjugation and determine the DAR.

Conclusion

Click chemistry has fundamentally reshaped the landscape of ADC development by providing a robust and versatile toolkit for the precise and efficient construction of homogeneous conjugates. The ability to control the site of conjugation and the drug-to-antibody ratio has led to ADCs with improved pharmacokinetic profiles, enhanced efficacy, and reduced off-target toxicity. As our understanding of tumor biology and the nuances of ADC design continues to evolve, the principles of click chemistry will undoubtedly play an increasingly critical role in the creation of the next generation of highly targeted and effective cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with N3-Peg3-VC-pab-MMAF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. This document provides detailed protocols for the conjugation of an azide-functionalized linker-payload, N3-Peg3-VC-pab-MMAF , to an alkyne-modified monoclonal antibody (mAb). Monomethyl auristatin F (MMAF) is a potent antimitotic agent, and the valine-citrulline (VC) linker is designed for cleavage by lysosomal proteases like Cathepsin B upon internalization into the target cell, ensuring controlled release of the payload.

The conjugation is achieved through "click chemistry," a highly efficient and bioorthogonal reaction. Two primary methods are detailed:

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free method ideal for biological applications, reacting an azide with a strained alkyne like dibenzocyclooctyne (DBCO).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used method that requires a copper(I) catalyst to ligate a terminal alkyne and an azide.

These protocols cover the entire workflow, from the conjugation reaction to the purification and characterization of the final ADC product.

Experimental Workflow Overview

The overall process for generating and characterizing an MMAF-ADC involves several key stages: preparation of the antibody and drug-linker, the conjugation reaction, purification of the ADC, and finally, characterization to determine critical quality attributes such as the drug-to-antibody ratio (DAR).

Data Presentation: Quantitative Analysis Summary

The following tables summarize typical quantitative data expected from the conjugation and characterization of an MMAF-ADC.

Table 1: Representative Conjugation Efficiency and Recovery

| Parameter | SPAAC Method | CuAAC Method |

| Antibody Concentration | 5-10 mg/mL | 5-10 mg/mL |

| Molar Ratio (Drug-Linker:Alkyne) | 3 - 5 fold excess | 4 - 10 fold excess |

| Reaction Time | 4 - 16 hours | 1 - 2 hours |

| Typical Conjugation Efficiency | > 90% | > 95% |

| ADC Recovery Post-Purification | > 80% | > 80% |

Table 2: Example DAR Analysis Data by Hydrophobic Interaction Chromatography (HIC)

| Peak ID | Retention Time (min) | Drug Load (MMAF molecules) | Peak Area (%) | Weighted Area |

| DAR0 | 8.5 | 0 | 5.2 | 0.00 |

| DAR2 | 12.1 | 2 | 28.5 | 0.57 |

| DAR4 | 15.3 | 4 | 55.8 | 2.23 |

| DAR6 | 17.9 | 6 | 10.5 | 0.63 |

| Total | 100 | 3.43 | ||

| Average DAR | 3.4 |

Table 3: Example DAR Analysis Data by LC-MS (Reduced ADC)

| Species | Deconvoluted Mass (Da) | Relative Intensity (%) |

| Light Chain (LC) | 23,500 | 51.5 |

| LC-MMAF | 24,867 | 48.5 |

| Heavy Chain (HC) | 50,000 | 52.0 |

| HC-MMAF | 51,367 | 48.0 |

| Calculated Average DAR | 3.8 |

(Note: The mass of the this compound linker-payload is approximately 1367 Da. The final mass will be slightly different after conjugation due to the triazole ring formation.)

Experimental Protocols

Protocol 1: Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the conjugation of this compound to an antibody functionalized with a strained alkyne, such as DBCO. This method is copper-free, which is advantageous for preserving antibody integrity.

1.1 Materials and Reagents:

-

DBCO-functionalized monoclonal antibody

-

This compound (e.g., MedChemExpress, BroadPharm)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Reaction Buffer: PBS or other suitable non-amine, non-azide containing buffer

-

Purification supplies (e.g., SEC or HIC columns)

1.2 Antibody and Drug-Linker Preparation:

-

Antibody Solution: Prepare the DBCO-functionalized mAb in the reaction buffer at a concentration of 5-10 mg/mL.

-

Drug-Linker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved. Store at -20°C or -80°C under nitrogen.

1.3 Conjugation Reaction:

-

In a suitable reaction vessel, add the required volume of the antibody solution.

-

Add the this compound stock solution to the antibody. A 3 to 5-fold molar excess of the drug-linker over the DBCO groups on the antibody is recommended to drive the reaction to completion.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

-

Gently mix the solution and incubate at room temperature (or 4°C for sensitive antibodies) for 4-16 hours, protected from light.

1.4 Purification:

-

After incubation, purify the ADC to remove unreacted drug-linker and solvent.

-

Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4) to separate the ADC from small molecule impurities.

-

Hydrophobic Interaction Chromatography (HIC): HIC can also be used for purification and is particularly useful for separating ADC species with different DARs.

Protocol 2: Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the conjugation of this compound to an antibody functionalized with a terminal alkyne. This method is highly efficient but requires a copper catalyst and a stabilizing ligand.

2.1 Materials and Reagents:

-

Terminal alkyne-functionalized monoclonal antibody

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer: PBS, pH 7.4

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Copper-chelating ligand (e.g., THPTA)

-

Purification supplies

2.2 Preparation of Stock Solutions:

-

Antibody and Drug-Linker: Prepare as described in steps 1.2.1 and 1.2.2.

-

CuSO₄: Prepare a 20 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.

2.3 Conjugation Reaction:

-

In a reaction tube, combine the alkyne-antibody solution with the this compound stock solution. A 4 to 10-fold molar excess of the drug-linker is typically used.

-

Prepare a premix of the catalyst by adding the 20 mM CuSO₄ solution to the 50 mM THPTA solution to achieve a ligand-to-copper ratio of 5:1. Let it stand for a few minutes.

-

Add the CuSO₄/THPTA premix to the antibody/drug-linker mixture. The final copper concentration should be between 0.1-0.5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Mix gently and incubate at room temperature for 1-2 hours, protected from light.

2.4 Purification:

-

Purify the ADC using SEC or HIC as described in step 1.4. The use of a buffer containing EDTA during purification can help remove any residual copper ions.

Protocol 3: ADC Characterization - DAR Determination by HIC

HIC is a standard method for determining the average DAR and the distribution of drug-loaded species. The separation is based on hydrophobicity; as more hydrophobic MMAF molecules are conjugated, the ADC is retained longer on the column.

3.1 Materials and Reagents:

-

Purified MMAF-ADC sample

-

HPLC system with UV detector

-

HIC Column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0

3.2 HPLC Method:

-

Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL using Mobile Phase A.

-

Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

-

Injection: Inject 10-20 µL of the prepared sample.

-

Gradient: Run a linear gradient from high salt (100% A) to low salt (100% B) over 20-30 minutes to elute the ADC species.

-

Detection: Monitor the absorbance at 280 nm.

3.3 Data Analysis:

-

Integrate the peaks in the chromatogram corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

ADC Mechanism of Action

The resulting ADC targets tumor cells expressing the specific antigen. Upon binding, the ADC is internalized, and the VC linker is cleaved by lysosomal proteases, releasing the potent MMAF payload, which then leads to cell cycle arrest and apoptosis.

Troubleshooting and Considerations

-

Low Conjugation Efficiency: Increase the molar excess of the drug-linker or extend the reaction time. For CuAAC, ensure the sodium ascorbate solution is freshly prepared and that reagents are free of oxygen.

-

Antibody Aggregation: Avoid excessive concentrations of organic solvents (e.g., DMSO > 10%). Perform conjugation and purification at 4°C if the antibody is prone to aggregation.

-

Inconsistent DAR: Ensure accurate quantification of the antibody and drug-linker stock solutions. Control reaction parameters like temperature and time consistently.

-

Purification: It is crucial to efficiently remove unreacted free drug-linker, as it can be highly toxic in downstream applications. Multiple purification steps may be necessary.

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

Topic: Conjugation of N3-PEG3-VC-PAB-MMAF to Alkyne-Modified Biomolecules

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide and a terminal alkyne. This reaction is widely employed in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs). Its high efficiency, mild reaction conditions, and orthogonality to most biological functional groups make it an ideal method for linking potent cytotoxic payloads to targeting moieties like monoclonal antibodies (mAbs).

This document provides a detailed protocol for the conjugation of the azide-functionalized linker-payload, N3-PEG3-Val-Cit-PAB-MMAF , to a biomolecule (e.g., an antibody) previously modified to contain a terminal alkyne. Monomethyl auristatin F (MMAF) is a highly potent antimitotic agent that inhibits tubulin polymerization. The linker system, comprising a short PEG spacer (PEG3) and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, ensures solubility and stability in circulation, followed by specific payload release within the target cancer cell's lysosome.

Reaction Principle and Workflow

The core of the procedure involves the Cu(I)-catalyzed reaction between the azide group on the MMAF linker-payload and an alkyne group on the target biomolecule. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by sodium ascorbate. A stabilizing ligand, like Tris(benzyltriazolylmethyl)amine (TBTA), is used to protect the Cu(I) from oxidation and improve reaction efficiency. The resulting conjugate links the antibody and the MMAF payload via a stable 1,2,3-triazole ring.

Materials and Reagents

-

Alkyne-Modified Antibody: IgG, previously functionalized with a terminal alkyne (e.g., DBCO or a simple terminal alkyne), in a suitable buffer (e.g., PBS, pH 7.4).

-

Azide-Payload: this compound.

-

Solvent for Payload: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, degassed.

-

Copper Source: 50 mM Copper(II) Sulfate (CuSO₄) in deionized water.

-

Reducing Agent: 50 mM Sodium Ascorbate in deionized water (prepare fresh).

-

Copper Ligand: 50 mM Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO.

-

Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200) or Hydrophobic Interaction Chromatography (HIC) system.

-

Analytical Equipment: HIC-HPLC, SEC-HPLC, LC-MS system.

Detailed Experimental Protocol

This protocol is optimized for a starting quantity of 5 mg of an alkyne-modified antibody. Adjust volumes accordingly for different scales.

4.1. Preparation of Reagents

-

Antibody Preparation: Adjust the concentration of the alkyne-modified antibody to 5-10 mg/mL in degassed PBS, pH 7.4.

-

Payload Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

-

Catalyst/Ligand Premix: In a microcentrifuge tube, mix an equal volume of the 50 mM CuSO₄ solution and the 50 mM TBTA solution to create a 25 mM Cu/TBTA premix. Vortex briefly.

-